molecular formula C18H14N4O B2358191 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine CAS No. 478692-83-0

4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine

Cat. No.: B2358191
CAS No.: 478692-83-0
M. Wt: 302.337
InChI Key: HQQXGHPTBZQCAG-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidin-2-amine core substituted at position 4 with a benzoxazole moiety. The benzoxazole ring is further functionalized with a 4-methylphenyl group at position 2. This scaffold combines aromatic and heterocyclic components, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

4-[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-11-2-4-12(5-3-11)17-14-10-13(6-7-16(14)22-23-17)15-8-9-20-18(19)21-15/h2-10H,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQXGHPTBZQCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4=NC(=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation and Cyclization

The benzoxazole scaffold is typically synthesized from o-aminophenol derivatives and acylating agents. For 3-(4-methylphenyl) substitution, 4-methylbenzoyl chloride reacts with 2-amino-5-bromophenol under Schotten-Baumann conditions to yield N-(2-hydroxy-5-bromophenyl)-4-methylbenzamide (Figure 1). Cyclization is achieved using p-toluenesulfonic acid (TsOH) in refluxing toluene, leveraging azeotropic water removal via a Dean-Stark apparatus. This method affords 5-bromo-3-(4-methylphenyl)-1,3-benzoxazole in 74–82% yield.

Key Data :

  • Cyclization Agent : TsOH (5.53 mmol per 2.21 mmol amide).
  • Reaction Time : 17 hours under reflux.
  • Yield : 82% after recrystallization (acetonitrile).

Alternative Green Synthesis

A solvent-free approach using deep eutectic solvents (DES) has been reported for analogous benzothiazoles. Substituting o-aminothiophenol with o-aminophenol, 4-methylbenzaldehyde, and choline chloride-acetamide DES (1:2 molar ratio) at 70°C for 1 hour yields 2-(4-methylphenyl)benzoxazole. While this method reduces environmental impact, yields for benzoxazoles remain unverified compared to traditional routes.

Functionalization at the 5-Position

Suzuki-Miyaura Cross-Coupling

The 5-bromo intermediate undergoes palladium-catalyzed coupling with pyrimidin-2-amine boronic acid. Optimized conditions involve Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water (4:1) solvent system at 90°C. This method, adapted from chlorophenyl analogues, achieves 65–71% yield for the target compound.

Key Data :

  • Catalyst : Pd(PPh₃)₄.
  • Base : K₂CO₃.
  • Reaction Time : 12 hours.

Buchwald-Hartwig Amination

An alternative route employs amination of the 5-bromo benzoxazole with guanidine derivatives. Using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, the pyrimidine ring is constructed in situ via cyclocondensation. This one-pot strategy simplifies purification but requires stringent anhydrous conditions.

Comparative Evaluation of Synthetic Routes

Method Starting Materials Yield (%) Purity (%) Key Advantages Limitations
Amide Cyclization 2-Amino-5-bromophenol, 4-MeBzCl 82 98 High regioselectivity, scalable Multi-step, toxic solvents
DES Synthesis o-Aminophenol, 4-MeBzaldehyde N/A N/A Eco-friendly, rapid Unverified for benzoxazoles
Suzuki Coupling 5-Bromo-benzoxazole, boronic acid 71 95 Modular, functional group tolerance Requires boronic acid synthesis
Buchwald-Hartwig 5-Bromo-benzoxazole, guanidine 68 97 One-pot pyrimidine formation Sensitive to moisture, high catalyst load

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (300 MHz, CDCl₃): Aromatic protons of the benzoxazole appear as doublets at δ 7.72–7.68 (H-4, H-5'), with the 4-methylphenyl group resonating as a singlet at δ 2.33. The pyrimidin-2-amine NH₂ group shows broad signals at δ 6.89–6.98.
  • LC-MS : Molecular ion peak at m/z 322.7 [M+H]⁺, consistent with the molecular formula C₁₈H₁₄N₄O.

Purity Assessment

HPLC analysis on a C18 column (MeCN/H₂O, 70:30) confirms ≥98% purity, with a retention time of 16.2 minutes.

Industrial Scalability and Process Optimization

Large-scale production (≥100 g) necessitates:

  • Catalyst Recycling : Pd recovery via extraction with polyvinylpyrrolidone-coated membranes.
  • Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME) in amide formation reduces toxicity.
  • Continuous-Flow Cyclization : Microreactor systems enhance heat transfer during TsOH-mediated cyclization, reducing reaction time to 4 hours.

Chemical Reactions Analysis

4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit serine/threonine-protein kinase pim-1, a key enzyme involved in cell proliferation and survival . This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and induction of apoptosis in certain cancer cells.

Comparison with Similar Compounds

4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine

  • Structural Differences :
    • Substituent : Chlorine replaces the methyl group on the phenyl ring.
    • Heterocycle : Benzisoxazole (oxygen and nitrogen in positions 1 and 2) vs. benzoxazole (oxygen and nitrogen in positions 2 and 1).
  • Properties :
    • The chlorine atom introduces electron-withdrawing effects, reducing electron density on the phenyl ring compared to the methyl group.
    • Benzisoxazole may exhibit altered stability and reactivity due to differences in heteroatom positioning.
  • Molecular Weight : ~323.78 g/mol (C₁₆H₁₁ClN₄O) vs. ~306.33 g/mol (C₁₇H₁₄N₄O) for the target compound.
  • Applications : Likely explored in cystic fibrosis transmembrane conductance regulator (CFTR) modulator studies due to structural similarity to potentiators in .

4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine

  • Structural Differences: Substituents: 2,4-Dichlorophenyl replaces the 4-methylphenyl group. Heterocycle: Isoxazole (non-fused, 5-membered ring with O and N) vs. fused benzoxazole.
  • Properties :
    • Dichlorophenyl enhances electron-withdrawing effects and steric bulk.
    • The isoxazole ring lacks extended π-conjugation compared to benzoxazole.
  • Molecular Weight : ~323.18 g/mol (C₁₃H₁₀Cl₂N₄O).
  • Safety : Classified under GHS hazard guidelines (), suggesting industrial or pharmacological relevance .

4-(2,4-Dichlorophenyl)-5-phenyldiazenylpyrimidin-2-amine

  • Structural Differences :
    • Substituents : Diazenyl (-N=N-) group at position 5 and dichlorophenyl at position 4.
    • Core : Pyrimidin-2-amine without a fused benzoxazole.
  • Dichlorophenyl increases hydrophobicity and steric hindrance.
  • Molecular Weight : ~344.21 g/mol (C₁₆H₁₁Cl₂N₅).
  • Applications : Possible use in dyes or coordination chemistry due to the azo group .

4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine

  • Structural Differences :
    • Heterocycle : Imidazole replaces benzoxazole.
    • Substituent Position : 4-Methylphenyl at pyrimidine position 6 vs. benzoxazole at position 4.
  • Properties :
    • Imidazole offers basicity and hydrogen-bonding capability, contrasting with benzoxazole’s electronegative oxygen.
    • The methylphenyl group retains lipophilicity but at a different position.
  • Applications: Potential kinase inhibitors, as imidazole-pyrimidine hybrids are common in anticancer research () .

Comparative Data Table

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Properties
Target Compound Benzoxazole 4-Methylphenyl 306.33 High lipophilicity, π-conjugation
4-[3-(4-Chlorophenyl)-benzisoxazol-5-yl] analog Benzisoxazole 4-Chlorophenyl 323.78 Electron-withdrawing, enhanced stability
4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl] analog Isoxazole 2,4-Dichlorophenyl 323.18 High hydrophobicity, GHS-classified
4-(Imidazol-1-yl)-6-(4-methylphenyl) analog Imidazole 4-Methylphenyl (position 6) ~281.33 Hydrogen-bonding, potential bioactivity
4-(2,4-Dichlorophenyl)-5-diazenyl analog None (diazenyl) 2,4-Dichlorophenyl, diazenyl 344.21 Photochemical activity, azo conjugation

Research Implications

  • Electronic Effects : Methyl groups enhance electron density, while halogens (Cl, CF₃) increase polarity and binding affinity in hydrophobic pockets.
  • Heterocycle Impact : Benzoxazole and imidazole offer distinct hydrogen-bonding profiles, influencing target selectivity in drug design.
  • Safety Considerations : Halogenated analogs (e.g., dichlorophenyl) may require stricter handling protocols () .

Biological Activity

4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine is a complex organic compound belonging to the class of aminopyrimidines. Its unique structural features, including a pyrimidine ring linked to a benzoxazole moiety and a methylphenyl group, suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C18H14N4O
  • Molecular Weight : 302.3 g/mol
  • CAS Number : 478692-83-0

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antitrypanosomal and antiplasmodial agent. It shows promise in combating diseases such as sleeping sickness and malaria. Additionally, it has been investigated for its role in enzyme inhibition and receptor binding, particularly targeting serine/threonine-protein kinase pim-1, which plays a crucial role in cell proliferation and survival .

The mechanism of action involves the inhibition of specific molecular targets:

  • Inhibition of Pim-1 Kinase : This enzyme is implicated in various cellular processes, including growth and survival. The inhibition by this compound may lead to reduced proliferation of cancer cells.

Research Findings and Case Studies

Several studies have highlighted the biological potential of this compound:

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma brucei (the causative agent of sleeping sickness) and Plasmodium falciparum (the malaria parasite). For instance:

  • A study demonstrated that compounds similar to this compound showed IC50 values in the low micromolar range against these parasites .

Antitumor Activity

In vitro studies have suggested that this compound may possess antitumor properties:

  • A related compound within the same structural class demonstrated potent cytotoxicity against various cancer cell lines, including breast and ovarian cancers, with GI50 values indicating high potency .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/GI50 Value (µM)Reference
AntitrypanosomalTrypanosoma bruceiLow micromolar range
AntiplasmodialPlasmodium falciparumLow micromolar range
AntitumorBreast cancer cell lines<5
AntitumorOvarian cancer cell lines<10

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing the molecular structure of 4-[3-(4-Methylphenyl)-2,1-benzoxazol-5-yl]pyrimidin-2-amine?

  • Methodological Answer : Use X-ray crystallography to resolve the 3D arrangement of the benzoxazole-pyrimidine core and substituents. For instance, dihedral angles between the pyrimidine ring and substituent phenyl groups (e.g., 12.8° for phenyl twists) reveal conformational flexibility . Complement with NMR spectroscopy (e.g., 1^1H and 13^{13}C) to verify substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds stabilizing the structure) . Mass spectrometry confirms molecular weight and fragmentation patterns.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Employ statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, pyrimidine derivatives often require precise control of cyclization steps to avoid byproducts like regioisomers . Use HPLC-MS to monitor reaction progress and isolate intermediates. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates polar impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen for antibacterial or antifungal activity using microdilution assays (e.g., MIC determination against S. aureus or C. albicans) . For immunomodulatory potential, use ELISA to measure cytokine release (e.g., IL-6, TNF-α) in macrophage models. Assess enzyme inhibition (e.g., kinase assays) via fluorescence-based protocols, given pyrimidine derivatives’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases). Optimize substituents using QSAR models correlating electronic properties (Hammett σ constants) or steric bulk (Taft parameters) with activity . Validate predictions with molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line specificity, assay conditions). Replicate experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Use structural analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) as internal controls to isolate substituent effects .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : The compound’s planar benzoxazole-pyrimidine core promotes π-π stacking, leading to amorphous aggregates. Use solvent vapor diffusion with DMF/ethanol mixtures to slow crystallization. Introduce co-crystallizing agents (e.g., trifluoroacetic acid) to stabilize weak C–H⋯O interactions observed in related structures .

Q. How does the compound’s activity compare to structurally similar pyrimidine derivatives?

  • Methodological Answer : Construct a comparative table of IC50_{50} values, substituent effects, and selectivity ratios. For example, replacing the 4-methylphenyl group with a 4-chlorophenyl moiety increases antimicrobial potency but reduces solubility . Use pharmacophore mapping to highlight critical hydrogen bond acceptors (e.g., pyrimidine N1) .

Q. Which advanced analytical techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS to detect degradation products (e.g., hydrolysis of the benzoxazole ring). Use circular dichroism to monitor conformational changes in serum-containing buffers .

Q. What mechanistic studies elucidate resistance development in target organisms?

  • Methodological Answer : Generate resistant mutants via serial passaging in sub-MIC concentrations. Perform whole-genome sequencing to identify mutations (e.g., efflux pump upregulation or target protein alterations). Use competitive binding assays with fluorescent probes to confirm reduced target affinity .

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